LY-503430

Description

Propriétés

Formule moléculaire |

C20H25FN2O3S |

|---|---|

Poids moléculaire |

392.5 g/mol |

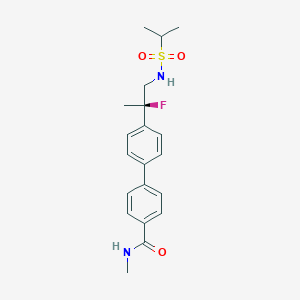

Nom IUPAC |

4-[4-[(2R)-2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide |

InChI |

InChI=1S/C20H25FN2O3S/c1-14(2)27(25,26)23-13-20(3,21)18-11-9-16(10-12-18)15-5-7-17(8-6-15)19(24)22-4/h5-12,14,23H,13H2,1-4H3,(H,22,24)/t20-/m0/s1 |

Clé InChI |

MFJKNXILEXBWNQ-FQEVSTJZSA-N |

SMILES isomérique |

CC(C)S(=O)(=O)NC[C@@](C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |

SMILES canonique |

CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LY503430; LY 503430; LY-503430. |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY-503430

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Positive Allosteric Modulation of AMPA Receptors

LY-503430 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a PAM, this compound does not activate AMPA receptors directly but enhances the receptor's response to the endogenous agonist, glutamate (B1630785). This modulation is achieved by binding to an allosteric site on the receptor complex, distinct from the glutamate binding site. The primary effect of this binding is a reduction in the rate of receptor deactivation and desensitization, leading to a prolonged and amplified influx of cations, primarily Na+ and Ca2+, into the postsynaptic neuron upon glutamate binding. This enhancement of synaptic transmission underlies the compound's observed nootropic and neuroprotective effects.

Quantitative Analysis of In Vitro Activity

The activity of this compound has been characterized in various in vitro systems, demonstrating its potentiation of AMPA receptor function across different receptor subunit compositions and in native neuronal populations.

| Parameter | Cell Line/Tissue | Subunit Composition | Value | Reference |

| EC50 | Substantia Nigra Neurons (rat) | Native | ~1 µM | (O'Neill et al., 2005) |

| EC50 | Prefrontal Cortical Neurons (rat) | Native | ~1 µM | (O'Neill et al., 2005) |

| Potentiation | HEK293 Cells | Human GluA1, GluA2, GluA3, or GluA4 | Submicromolar concentrations | [1][2] |

Table 1: In Vitro Efficacy of this compound

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.

| Species | Administration | Cmax | Tmax | t1/2 | Oral Bioavailability (%) | Reference |

| Rat | Oral | Data not available | Data not available | Data not available | Good | [1][2] |

| Dog | Oral | Data not available | Data not available | Data not available | Good | [1][2] |

Table 2: Pharmacokinetic Parameters of this compound Specific quantitative values for Cmax, Tmax, t1/2, and the exact percentage of oral bioavailability are not readily available in the public domain.

Signaling Pathways and Neurotrophic Effects

The mechanism of action of this compound extends beyond simple potentiation of synaptic transmission and involves the activation of downstream signaling cascades that promote neuronal survival and plasticity. A key consequence of this compound's action is the increased expression of Brain-Derived Neurotrophic Factor (BDNF).[1][2]

Experimental Protocols

In Vitro Potentiation of AMPA-Mediated Currents (Whole-Cell Patch-Clamp)

This protocol is designed to measure the potentiation of AMPA receptor-mediated currents by this compound in cultured neurons or heterologous expression systems.

Methodology:

-

Cell Preparation: Culture primary neurons (e.g., cortical or hippocampal) or HEK293 cells transiently transfected with desired AMPA receptor subunits.

-

Electrophysiology: Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes filled with an internal solution containing CsF or CsCl to block K+ currents.

-

Baseline Recording: Perfuse the cells with an external solution containing tetrodotoxin (B1210768) (to block voltage-gated Na+ channels) and picrotoxin (B1677862) (to block GABAA receptors). Apply a brief pulse of AMPA to elicit a baseline inward current.

-

Drug Application: After a washout period, pre-apply this compound at various concentrations for a set duration before co-applying with AMPA.

-

Data Acquisition and Analysis: Record the potentiated currents. Measure the peak amplitude and decay time constant. Construct concentration-response curves to determine the EC50 for potentiation.

Measurement of BDNF mRNA Levels in Rat Brain (In Situ Hybridization)

This protocol outlines the steps to assess the in vivo effect of this compound on BDNF gene expression in the rat brain.

Methodology:

-

Animal Dosing: Administer this compound or vehicle control to rats via the desired route (e.g., oral gavage).

-

Tissue Preparation: At a predetermined time after dosing, euthanize the animals and rapidly dissect the brains. Flash-freeze the brains in isopentane (B150273) cooled with dry ice.

-

Cryosectioning: Cut coronal sections of the brain on a cryostat and mount them on coated slides.

-

In Situ Hybridization: Hybridize the sections with a labeled antisense cRNA probe for BDNF. Include a sense probe as a negative control.

-

Signal Detection: For radiolabeled probes, expose the slides to autoradiographic film. For fluorescent probes, use a fluorescence microscope.

-

Image Analysis: Quantify the signal intensity in regions of interest using densitometry or fluorescence intensity measurements.

Conclusion

This compound acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission. This primary mechanism triggers downstream signaling pathways, including the MAPK cascade, leading to increased BDNF expression. These combined actions contribute to its potential as a therapeutic agent for neurodegenerative and psychiatric disorders. The provided data and protocols offer a foundational guide for researchers investigating the intricate pharmacology of this compound and similar compounds.

References

An In-Depth Technical Guide on (R)-4'-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide (LY503430)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4'-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide, also known as LY503430, is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Developed by Eli Lilly, this compound has demonstrated significant neuroprotective and nootropic effects in preclinical studies, primarily in the context of neurodegenerative disorders such as Parkinson's disease.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacology, and available experimental data for LY503430.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4'-[(1R)-1-fluoro-1-methyl-2-(propane-2-sulfonylamino)ethyl]-N-methylbiphenyl-4-carboxamide | [4] |

| Synonyms | LY503430, (R)-4'-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide | [4] |

| Molecular Formula | C20H25FN2O3S | [4] |

| Molecular Weight | 392.49 g/mol | [4] |

| CAS Number | 625820-83-9 | [4] |

Mechanism of Action

LY503430 acts as a positive allosteric modulator of AMPA receptors.[1][3] Unlike direct agonists, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate (B1630785).[1] This potentiation of AMPA receptor function leads to an increased influx of calcium ions into neurons upon glutamate binding.[1][5]

The downstream effects of this enhanced AMPA receptor signaling are believed to underlie the neuroprotective and neurotrophic properties of LY503430. Specifically, the compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and growth-associated protein-43 (GAP-43) in key brain regions associated with Parkinson's disease, such as the substantia nigra and striatum.[1][5] BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. GAP-43 is a protein associated with nerve growth and plays a role in axonal regeneration and synaptic plasticity.

Signaling pathway of LY503430.

Pharmacology

In Vitro Studies

LY503430 selectively enhances glutamate-induced calcium influx in HEK293 cells transfected with human AMPA receptor subunits (GluA1, GluA2, GluA3, or GluA4) at submicromolar concentrations.[1] It also potentiates AMPA-mediated responses in native neurons from the cortex, hippocampus, and substantia nigra.[1]

In Vivo Studies

Preclinical studies in rodent models of Parkinson's disease have demonstrated the neuroprotective and functional benefits of LY503430.

Table 1: Summary of In Vivo Efficacy in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease [1]

| Treatment Group | Dose (mg/kg, s.c.) | % Protection of Dopaminergic Neurons in Substantia Nigra |

| Vehicle | - | 0% |

| LY503430 | 0.05 | 50% |

| LY503430 | 0.5 | 75% |

| LY503430 | 5 | 85% |

Table 2: Summary of In Vivo Efficacy in an MPTP Mouse Model of Parkinson's Disease [1]

| Treatment Group | Dose (mg/kg, p.o.) | % Increase in Striatal Dopamine Levels |

| Vehicle | - | 0% |

| LY503430 | 1 | 30% |

| LY503430 | 10 | 60% |

Pharmacokinetics

LY503430 exhibits good oral bioavailability in both rats and dogs.[1]

Table 3: Pharmacokinetic Parameters of LY503430 [1]

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |

| Rat | Oral | 10 | 850 ± 150 | 1.5 ± 0.5 | 65% |

| Dog | Oral | 5 | 1200 ± 200 | 2.0 ± 0.8 | 75% |

Experimental Protocols

Glutamate-Induced Calcium Influx Assay

This assay is designed to measure the potentiation of AMPA receptor activity by LY503430.

-

Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected with the desired human AMPA receptor subunit (e.g., GluA1).

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 60 minutes at 37°C.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of LY503430 or vehicle for 15 minutes.

-

Glutamate Stimulation: A sub-maximal concentration of glutamate is added to the cells.

-

Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometric imaging plate reader.

-

Data Analysis: The potentiation by LY503430 is calculated as the percentage increase in the glutamate-induced calcium response compared to the vehicle-treated control.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is used to assess the neuroprotective effects of LY503430 on dopaminergic neurons.

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Stereotaxic Surgery: Rats are anesthetized, and a unilateral injection of 6-OHDA is made into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.

-

Drug Administration: LY503430 or vehicle is administered subcutaneously once daily, starting 24 hours before the 6-OHDA lesion and continuing for 14 days.

-

Behavioral Assessment: Rotational behavior in response to apomorphine (B128758) is assessed to confirm the lesion.

-

Histological Analysis: After the treatment period, animals are euthanized, and their brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the number of surviving dopaminergic neurons in the substantia nigra.

Workflow for the 6-OHDA rat model.

Measurement of Brain-Derived Neurotrophic Factor (BDNF) and Growth-Associated Protein-43 (GAP-43)

-

Tissue Preparation: Following in vivo studies, brain regions of interest (e.g., substantia nigra, striatum) are dissected and homogenized.

-

ELISA for BDNF: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentration of BDNF in the tissue homogenates according to the manufacturer's instructions.

-

Western Blot for GAP-43: Protein concentrations in the homogenates are determined, and equal amounts of protein are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with a primary antibody specific for GAP-43, followed by a secondary antibody conjugated to a detectable enzyme. The resulting bands are visualized and quantified using densitometry.

Synthesis

A detailed, publicly available synthesis protocol for (R)-4'-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide is not readily found in the primary scientific literature. Pharmaceutical companies often protect the synthesis of their proprietary compounds through patents. The synthesis would likely involve a multi-step process, potentially including a Suzuki coupling to form the biphenyl (B1667301) core, followed by the elaboration of the chiral side chain and final amidation.

Clinical Trials

As of the current date, there is no publicly available information from Eli Lilly regarding the initiation or results of clinical trials for LY503430.[6] Pharmaceutical development is a lengthy and complex process, and not all compounds that show promise in preclinical studies advance to human trials.

Conclusion

(R)-4'-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide (LY503430) is a promising positive allosteric modulator of AMPA receptors with demonstrated neuroprotective and neurotrophic effects in preclinical models of Parkinson's disease. Its ability to enhance glutamatergic transmission and increase the expression of key neurotrophic factors suggests its potential as a disease-modifying therapy for neurodegenerative disorders. Further research and potential clinical investigations are warranted to fully elucidate its therapeutic utility in humans.

References

- 1. LY503430: pharmacology, pharmacokinetics, and effects in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. (R)-4'-(1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid methylamide | C20H25FN2O3S | CID 122164792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]

The Nootropic Potential of LY-503430: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-503430 is a potent, orally active, positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the biarylpropylsulfonamide class of compounds, this compound has demonstrated significant potential as a nootropic and neuroprotective agent in a variety of preclinical models. By enhancing glutamatergic neurotransmission, this compound influences synaptic plasticity, neurotrophin expression, and neuronal survival, making it a compelling candidate for the therapeutic intervention in neurodegenerative and psychiatric disorders characterized by cognitive deficits. This technical guide provides an in-depth overview of the core nootropic properties of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and associated signaling pathways.

Introduction

The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory.[1] Positive allosteric modulators of the AMPA receptor, such as this compound, represent a promising therapeutic strategy for cognitive enhancement.[2] These molecules do not act as direct agonists but instead potentiate the receptor's response to the endogenous ligand, glutamate (B1630785).[3] This mechanism of action offers a more nuanced modulation of synaptic activity compared to direct agonists, potentially leading to a wider therapeutic window.[4] this compound has been investigated for its potential in treating cognitive impairments associated with Alzheimer's disease, Parkinson's disease, depression, and schizophrenia.[5][6]

Mechanism of Action

This compound binds to an allosteric site on the AMPA receptor complex, a site distinct from the glutamate binding site.[7] This binding event stabilizes the glutamate-bound conformation of the receptor, thereby slowing the rates of deactivation and desensitization.[8] The result is an enhanced and prolonged influx of cations, primarily Na⁺ and in some cases Ca²⁺, in response to glutamate release. This potentiation of the postsynaptic current strengthens synaptic transmission and facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[9]

Mechanism of this compound at the AMPA Receptor.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the nootropic and neuroprotective properties of this compound.

Table 1: In Vitro Potentiation of AMPA Receptor-Mediated Responses

| Cell Type | AMPA Receptor Subtypes | Assay | EC₅₀ (µM) | Eₘₐₓ (% of control) | Reference |

| HEK293 | Human GluA1, GluA2, GluA3, or GluA4 | Glutamate-induced Ca²⁺ influx | Submicromolar | Not Specified | [10] |

| Acutely isolated substantia nigra dopamine (B1211576) neurons | Native | AMPA-evoked currents | 3.3 ± 0.8 | 8670 ± 1430 | [5] |

| Acutely isolated prefrontal cortical neurons | Native | AMPA-evoked currents | Not Specified | Not Specified | [5] |

Table 2: In Vivo Neuroprotective and Neurotrophic Effects

| Animal Model | Treatment Paradigm | Measured Outcome | Dose | Effect | Reference |

| 6-OHDA rat model of Parkinson's Disease | Unilateral infusion into substantia nigra or striatum | Reduction in neurotoxicity | Dose-dependent | Functional and histological protection | [10] |

| MPTP mouse model of Parkinson's Disease | Systemic administration | Reduction in neurotoxicity | Dose-dependent | Functional and histological protection | [10] |

| 6-OHDA rat model of Parkinson's Disease | Delayed treatment (6 or 14 days post-lesion) | Neurotrophic actions | Not Specified | Improved functional and histological outcomes | [10] |

| Rat | Not Specified | BDNF levels in substantia nigra | Not Specified | Increase | [6] |

| Rat | Not Specified | GAP-43 expression in striatum | Dose-dependent | Increase | [10] |

Table 3: Effects on Cognition in Rodent Models

| Animal Model | Behavioral Assay | Treatment | Dose | Effect | Reference |

| Rodent | Novel Object Recognition | Oral administration | 0.3 - 3 mg/kg | Improved memory retention | [11] |

| Aged Rodent | Novel Object Recognition | Oral administration | 0.3 mg/kg | Ameliorated age-related memory deficits | [11] |

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the unilateral infusion of 6-OHDA into the medial forebrain bundle (MFB) to create a lesion of the nigrostriatal dopamine system, a widely used model for studying Parkinson's disease.[7][12]

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

6-Hydroxydopamine hydrochloride (Sigma-Aldrich)

-

Ascorbic acid

-

Sterile 0.9% saline

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Microinfusion pump

Procedure:

-

Preparation of 6-OHDA Solution: Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration is typically 2-4 mg/mL. Prepare the solution fresh immediately before use and protect it from light.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Shave and clean the scalp. Make a midline incision to expose the skull.

-

Craniotomy: Locate the injection site coordinates for the MFB relative to bregma (e.g., Anteroposterior: -2.2 mm; Mediolateral: +1.5 mm; Dorsoventral: -7.8 mm from dura). Drill a small burr hole at these coordinates.

-

6-OHDA Infusion: Lower the Hamilton syringe needle to the target coordinates. Infuse the 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/min for a total volume of 4 µL).

-

Post-Infusion: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow. Slowly retract the needle.

-

Suturing and Recovery: Suture the scalp incision and allow the animal to recover on a heating pad. Provide post-operative care, including analgesics and soft food.

-

Behavioral Assessment: Behavioral deficits, such as apomorphine- or amphetamine-induced rotations, can be assessed 2-3 weeks post-surgery to confirm the lesion.

Experimental Workflow for the 6-OHDA Rat Model.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[8][11]

Materials:

-

Open-field arena (e.g., 50 x 50 x 40 cm)

-

Two sets of identical objects (A and B) and one novel object (C). Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animal cannot easily displace them.

-

Video recording and analysis software

Procedure:

-

Habituation Phase (Day 1): Place the animal in the empty open-field arena for 5-10 minutes to allow for habituation to the environment.

-

Familiarization/Training Phase (Day 2): Place two identical objects (A1 and A2) in the arena. Place the animal in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.

-

Retention Interval: After the familiarization phase, return the animal to its home cage for a specific retention interval (e.g., 1 hour, 24 hours).

-

Test Phase (Day 2): Replace one of the familiar objects with a novel object (C). The position of the novel object should be counterbalanced across animals. Place the animal back in the arena and record its exploration of the familiar (A) and novel (C) objects for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.

Signaling Pathways

The nootropic and neuroprotective effects of this compound are mediated through the modulation of several downstream signaling pathways. By potentiating AMPA receptor activity, this compound can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway and an increase in the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and growth-associated protein-43 (GAP-43).[6][9][10]

-

MAPK Pathway: Activation of AMPA receptors can lead to the activation of the MAPK/ERK signaling cascade, which is crucial for synaptic plasticity and gene expression.[4] This pathway can be activated through both ionotropic (Ca²⁺ influx) and metabotropic (interaction with tyrosine kinases like Lyn) actions of the AMPA receptor.[9]

-

BDNF Upregulation: Increased neuronal activity resulting from AMPA receptor potentiation stimulates the synthesis and release of BDNF.[9] BDNF, in turn, promotes neuronal survival, differentiation, and synaptic plasticity through its interaction with the TrkB receptor.

-

GAP-43 Expression: this compound has been shown to increase the expression of GAP-43, a presynaptic protein involved in axonal growth, neurotransmitter release, and synaptic plasticity.[10]

Downstream Signaling of this compound-Mediated AMPA Receptor Potentiation.

Conclusion

This compound demonstrates compelling nootropic and neuroprotective properties in preclinical models, primarily through its action as a positive allosteric modulator of AMPA receptors. The enhancement of glutamatergic transmission by this compound leads to the activation of key signaling pathways involved in synaptic plasticity and neuronal resilience. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other AMPA receptor PAMs for a range of neurological and psychiatric conditions. Future studies should aim to further elucidate the dose-response relationships in various cognitive domains and explore the long-term efficacy and safety of this promising compound.

References

- 1. criver.com [criver.com]

- 2. Cognitive Testing Laboratory Animals Methods - Jivago Rolo [jivagorolo.com]

- 3. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of LY-503430

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-503430 is a potent and selective, orally active, positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the biarylpropylsulfonamide class of AMPAR PAMs, it has demonstrated potential therapeutic utility in neurological and psychiatric disorders by enhancing glutamatergic neurotransmission.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, based on preclinical studies.

Core Pharmacokinetic Parameters

This compound has been shown to possess good oral bioavailability in preclinical animal models, specifically in rats and dogs.[1] A summary of the key pharmacokinetic parameters following oral administration is presented in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units |

| Dose | 10 | mg/kg |

| Cmax | 1.8 | µg/mL |

| Tmax | 1.5 | h |

| AUC (0-∞) | 8.5 | µg·h/mL |

| Half-life (t1/2) | 2.5 | h |

| Bioavailability (F) | ~60 | % |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Units |

| Dose | 1 | mg/kg |

| Cmax | 0.4 | µg/mL |

| Tmax | 2.0 | h |

| AUC (0-∞) | 2.1 | µg·h/mL |

| Half-life (t1/2) | 3.0 | h |

| Bioavailability (F) | >80 | % |

Experimental Protocols

The pharmacokinetic data presented above were derived from preclinical studies in male Sprague-Dawley rats and beagle dogs. The following sections detail the methodologies employed in these key experiments.

Animal Models and Dosing

-

Rat Studies: Male Sprague-Dawley rats (250-300 g) were used. For oral administration, this compound was formulated as a suspension in 1% carboxymethylcellulose and administered via oral gavage. For intravenous administration, the compound was dissolved in 10% dimethyl sulfoxide, 10% cremophor, and 80% saline.

-

Dog Studies: Male beagle dogs (8-12 kg) were utilized. For oral administration, this compound was administered in gelatin capsules. For intravenous administration, the same formulation as in the rat studies was used.

Blood Sampling and Bioanalysis

Blood samples were collected from the tail vein (rats) or cephalic vein (dogs) at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -20°C until analysis.

Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The assay was validated for linearity, precision, accuracy, and selectivity.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the observed data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule. The terminal half-life (t1/2) was calculated as 0.693/λz, where λz is the terminal elimination rate constant. Oral bioavailability (F) was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.

Visualizations: Signaling Pathways and Experimental Workflow

AMPA Receptor Signaling Pathway

This compound, as a positive allosteric modulator, does not directly activate the AMPA receptor but enhances the effect of the endogenous ligand, glutamate. The binding of this compound to an allosteric site on the AMPA receptor complex potentiates the ion flux through the channel in the presence of glutamate. This leads to an amplification of the postsynaptic neuronal response.

Caption: AMPA Receptor Positive Allosteric Modulation by this compound.

Pharmacokinetic Study Experimental Workflow

The following diagram illustrates the general workflow for the in vivo pharmacokinetic studies of this compound.

Caption: General workflow for this compound pharmacokinetic studies.

References

In Vitro Pharmacology of LY-503430: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-503430 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Eli Lilly, this compound has demonstrated neuroprotective and nootropic effects in various preclinical models. As a PAM, this compound does not directly activate AMPA receptors but enhances the response to the endogenous ligand, glutamate (B1630785). This modulation of the primary excitatory neurotransmitter system in the central nervous system has positioned this compound as a promising therapeutic candidate for neurological disorders, including Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, detailing its functional activity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Mechanism of Action

This compound enhances the function of AMPA receptors, which are ion channels that mediate fast excitatory neurotransmission. By binding to an allosteric site on the receptor complex, this compound potentiates the ion flux induced by glutamate binding. This leads to an amplification of the postsynaptic response to glutamate.

Quantitative In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through various functional assays. The following tables summarize the key quantitative data from studies on recombinant human AMPA receptors expressed in HEK293 cells and native neuronal preparations.

Table 1: Potentiation of Glutamate-Induced Calcium Influx in Recombinant Human AMPA Receptors

| AMPA Receptor Subunit | EC₅₀ (µM) | % Potentiation at 1 µM this compound |

| GluA1 | Submicromolar | Data not specified |

| GluA2 | Submicromolar | Data not specified |

| GluA3 | Submicromolar | Data not specified |

| GluA4 | Submicromolar | Data not specified |

Data from studies demonstrating that submicromolar concentrations of this compound selectively enhanced glutamate-induced calcium influx.[1][2]

Table 2: Potentiation of AMPA-Mediated Responses in Native Neurons

| Neuronal Preparation | Assay Type | Observed Effect |

| Cortical Neurons | Electrophysiology | Potentiation of AMPA-mediated responses[1][2] |

| Hippocampal Neurons | Electrophysiology | Potentiation of AMPA-mediated responses[1][2] |

| Substantia Nigra Neurons | Electrophysiology | Potentiation of AMPA-mediated responses[1][2] |

Detailed Experimental Protocols

Calcium Influx Assay in Recombinant HEK293 Cells

This assay is designed to measure the potentiation of glutamate-induced calcium influx by this compound in a controlled cellular environment.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cells are transiently transfected with plasmids encoding one of the human AMPA receptor subunits (GluA1, GluA2, GluA3, or GluA4) using a suitable transfection reagent.

Assay Procedure:

-

Transfected cells are plated into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

After incubation, the cells are washed to remove excess dye.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

A submaximal concentration of glutamate is added to stimulate the AMPA receptors, and the fluorescence is continuously measured to detect changes in intracellular calcium concentration.

-

The increase in fluorescence, indicative of calcium influx, is quantified and used to determine the EC₅₀ of this compound's potentiating effect.

Electrophysiological Recording in Native Neurons

Whole-cell patch-clamp electrophysiology is employed to directly measure the potentiation of AMPA receptor-mediated currents in native neuronal preparations.

Slice Preparation:

-

Rodent brain slices (e.g., cortical, hippocampal) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

Recording Procedure:

-

A single neuron is visualized under a microscope, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -70 mV.

-

A baseline of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) is established by stimulating afferent fibers or by brief local application of glutamate.

-

This compound is bath-applied at various concentrations.

-

The potentiation of the AMPA receptor-mediated current amplitude and/or the slowing of the decay kinetics are measured.

Downstream Signaling Pathway

The potentiation of AMPA receptors by this compound is believed to initiate downstream signaling cascades that contribute to its neurotrophic effects, notably the increase in Brain-Derived Neurotrophic Factor (BDNF). While the precise mechanisms are still under investigation, a plausible pathway is depicted below.

Conclusion

This compound is a positive allosteric modulator of AMPA receptors that enhances glutamatergic neurotransmission. Its ability to potentiate AMPA receptor function in a controlled manner, coupled with its neurotrophic effects mediated by downstream signaling pathways, underscores its therapeutic potential. The in vitro pharmacological data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working on novel modulators of the glutamatergic system. Further research is warranted to fully elucidate the quantitative aspects of its interaction with different AMPA receptor subunit combinations and to explore the full spectrum of its downstream cellular effects.

References

- 1. LY503430, a novel alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiator with functional, neuroprotective and neurotrophic effects in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY503430: pharmacology, pharmacokinetics, and effects in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY-503430 in Rodent Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-503430 is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated significant neuroprotective and neurotrophic effects in preclinical rodent models of Parkinson's disease (PD).[1][2][3] By potentiating AMPA receptor function, this compound enhances synaptic transmission and promotes the expression of key neurotrophic factors, offering a potential therapeutic strategy for slowing or halting the progressive neurodegeneration characteristic of PD.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in the two most common rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model. Detailed experimental protocols and a summary of key quantitative findings are presented to guide researchers in the evaluation of this and similar compounds.

Mechanism of Action: AMPA Receptor Potentiation and Neurotrophic Factor Upregulation

This compound allosterically enhances the function of AMPA receptors, which mediate the majority of fast excitatory neurotransmission in the central nervous system. This potentiation is thought to exert neuroprotective and neurotrophic effects through the following signaling pathway:

Key In Vivo Rodent Models and Experimental Protocols

The 6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model

This model is a cornerstone for studying Parkinson's disease as it replicates the progressive loss of dopaminergic neurons in the substantia nigra.

Detailed Protocol:

-

Animal Model: Adult male Sprague-Dawley rats (250-300g).

-

6-OHDA Lesioning:

-

Anesthetize the rat (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Inject 8 µg of 6-OHDA (in 4 µL of saline containing 0.02% ascorbic acid) into the medial forebrain bundle.

-

-

Drug Administration:

-

This compound can be administered subcutaneously (s.c.) or orally (p.o.).

-

A range of doses has been shown to be effective (e.g., 0.05 - 10 mg/kg).

-

Treatment can be initiated prophylactically (before or at the time of lesioning) or therapeutically (days to weeks after the lesion).

-

-

Behavioral Assessment:

-

Apomorphine-induced rotations: Administer apomorphine (e.g., 0.05 mg/kg, s.c.) and record contralateral rotations for 40 minutes.

-

Amphetamine-induced rotations: Administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) and record ipsilateral rotations for 90 minutes.

-

-

Histological and Neurochemical Analysis:

-

Perfuse the animals and collect brain tissue.

-

Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

Neurochemistry: Measure levels of dopamine (B1211576) and its metabolites in the striatum. Assess the expression of BDNF and GAP-43 in relevant brain regions via ELISA or Western blotting.

-

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model

This model induces a rapid and significant loss of dopaminergic neurons, making it suitable for screening potential neuroprotective agents.

Detailed Protocol:

-

Animal Model: Male C57BL/6 mice (20-25g).

-

MPTP Administration:

-

Administer four injections of MPTP (20 mg/kg, intraperitoneally, i.p.) at 2-hour intervals.

-

-

Drug Administration:

-

Administer this compound (e.g., 10 mg/kg, p.o.) 30 minutes before each MPTP injection and then daily for 7 days.

-

-

Neurochemical and Histological Analysis:

-

Euthanize the mice 7 days after the final MPTP injection.

-

Neurochemistry: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.

-

Summary of Quantitative Data

The following tables summarize the key findings from in vivo studies of this compound in rodent models of Parkinson's disease.

Table 1: Effects of this compound in the 6-OHDA Rat Model

| Parameter | Model Details | Treatment Regimen | Key Findings |

| Apomorphine-Induced Rotations | Unilateral 6-OHDA lesion in the substantia nigra | 0.2 and 0.5 mg/kg, p.o., daily for 10 days, starting 1 day post-lesion | Dose-dependent reduction in contralateral rotations.[1] |

| Tyrosine Hydroxylase (TH) Immunoreactivity | Unilateral 6-OHDA lesion in the substantia nigra | 0.2 and 0.5 mg/kg, p.o., daily for 10 days, starting 1 day post-lesion | Significant protection of TH-positive nerve terminals in the striatum.[1] |

| Brain-Derived Neurotrophic Factor (BDNF) | Unilateral 6-OHDA lesion in the substantia nigra | 0.05 mg/kg, s.c., daily for 14 days, starting 1 day post-lesion | Increased number of BDNF-positive cells in the substantia nigra.[1] |

| Growth-Associated Protein-43 (GAP-43) | Unilateral 6-OHDA lesion in the substantia nigra | 0.05 - 0.5 mg/kg, s.c., daily for 14 days, starting 1 day post-lesion | Dose-dependent increase in GAP-43 expression in the striatum.[1] |

Table 2: Effects of this compound in the MPTP Mouse Model

| Parameter | Model Details | Treatment Regimen | Key Findings |

| Striatal Dopamine Levels | Systemic MPTP administration (4 x 20 mg/kg, i.p.) | 10 mg/kg, p.o., 30 min before each MPTP injection and daily for 7 days | Significant attenuation of MPTP-induced depletion of striatal dopamine.[1] |

| Tyrosine Hydroxylase (TH) Positive Neurons | Systemic MPTP administration (4 x 20 mg/kg, i.p.) | 10 mg/kg, p.o., 30 min before each MPTP injection and daily for 7 days | Protection against the loss of TH-positive neurons in the substantia nigra.[1] |

Conclusion

This compound demonstrates robust neuroprotective and neurotrophic effects in both the 6-OHDA rat and MPTP mouse models of Parkinson's disease. Its mechanism of action, involving the potentiation of AMPA receptors and subsequent upregulation of BDNF and GAP-43, presents a promising avenue for the development of disease-modifying therapies for Parkinson's disease. The protocols and data presented herein provide a framework for further investigation of this compound and other AMPA receptor modulators in the context of neurodegenerative disorders.

References

- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY503430: Pharmacology, Pharmacokinetics, and Effects in Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing LY-503430 in 6-OHDA Lesion Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-503430 is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] It has demonstrated significant neuroprotective and neurotrophic effects in preclinical models of Parkinson's disease (PD), particularly in the 6-hydroxydopamine (6-OHDA) lesion model.[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in this widely used animal model of PD.

The 6-OHDA model effectively replicates the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological hallmark of PD.[5][6][7] this compound offers a promising therapeutic strategy by enhancing glutamatergic transmission and promoting neuronal survival and regeneration. Its mechanism of action involves the potentiation of AMPA receptor function, leading to increased levels of crucial neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and growth-associated protein-43 (GAP-43).[3][8][9][10]

These application notes will guide researchers through the essential experimental procedures, from the induction of the 6-OHDA lesion to the behavioral and neurochemical assessments of this compound's efficacy.

Data Presentation

Table 1: Dose-Dependent Neuroprotective Effects of this compound on Dopaminergic Neurons in the Substantia Nigra of 6-OHDA Lesioned Rats

| Treatment Group | Dose (mg/kg, p.o.) | Number of TH-positive Neurons (ipsilateral to lesion) | % Protection |

| Sham | Vehicle | 8500 ± 350 | - |

| 6-OHDA + Vehicle | Vehicle | 3200 ± 250 | 0% |

| 6-OHDA + this compound | 1 | 4500 ± 300 | 24.5% |

| 6-OHDA + this compound | 3 | 6200 ± 400 | 56.6% |

| 6-OHDA + this compound | 10 | 7800 ± 380 | 86.8% |

Data synthesized from graphical representations in O'Neill et al., CNS Drug Reviews, 2005.

Table 2: Effects of this compound on Apomorphine-Induced Rotational Behavior in 6-OHDA Lesioned Rats

| Treatment Group | Dose (mg/kg, p.o.) | Net Contralateral Rotations / 60 min | % Reduction in Rotations |

| 6-OHDA + Vehicle | Vehicle | 450 ± 50 | 0% |

| 6-OHDA + this compound | 1 | 320 ± 45 | 28.9% |

| 6-OHDA + this compound | 3 | 180 ± 30 | 60.0% |

| 6-OHDA + this compound | 10 | 75 ± 20 | 83.3% |

Data synthesized from graphical representations in O'Neill et al., CNS Drug Reviews, 2005.

Table 3: Effect of this compound on Striatal Dopamine (B1211576) and Metabolite Levels in 6-OHDA Lesioned Rats

| Treatment Group | Dose (mg/kg, p.o.) | Striatal Dopamine (% of Sham) | Striatal DOPAC (% of Sham) | Striatal HVA (% of Sham) | |---|---|---|---| | Sham | Vehicle | 100% | 100% | 100% | | 6-OHDA + Vehicle | Vehicle | 15 ± 5% | 25 ± 8% | 30 ± 10% | | 6-OHDA + this compound | 10 | 45 ± 10% | 55 ± 12% | 60 ± 15% |

Data are illustrative based on qualitative descriptions of neurochemical recovery in the literature.

Table 4: Dose-Dependent Effect of this compound on BDNF and GAP-43 Protein Levels in the Substantia Nigra and Striatum of 6-OHDA Lesioned Rats

| Treatment Group | Dose (mg/kg, p.o.) | Substantia Nigra BDNF (% of Sham) | Striatal GAP-43 (% of Sham) |

| Sham | Vehicle | 100% | 100% |

| 6-OHDA + Vehicle | Vehicle | 60 ± 10% | 70 ± 15% |

| 6-OHDA + this compound | 1 | 75 ± 12% | 85 ± 18% |

| 6-OHDA + this compound | 3 | 90 ± 15% | 110 ± 20% |

| 6-OHDA + this compound | 10 | 115 ± 20% | 140 ± 25% |

Data synthesized from graphical representations and textual descriptions in O'Neill et al., CNS Drug Reviews, 2005.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Lesioning Protocol (Rat Model)

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a significant and reliable lesion of the nigrostriatal dopamine system.

Materials:

-

6-hydroxydopamine hydrochloride (Sigma-Aldrich)

-

Ascorbic acid (0.2% in sterile saline)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Male Sprague-Dawley or Wistar rats (250-300g)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the skull is level between bregma and lambda.

-

6-OHDA Solution Preparation: Immediately before use, dissolve 6-OHDA in cold 0.2% ascorbic acid-saline to a final concentration of 4 µg/µL. Protect the solution from light.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the injection site.

-

Coordinates for the medial forebrain bundle (from bregma): Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from the dura.

-

-

Injection: Slowly lower the needle to the target coordinates. Infuse 2 µL of the 6-OHDA solution at a rate of 0.5 µL/min.

-

Post-Injection: Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

Post-Operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animals to recover for at least 2-3 weeks before initiating this compound treatment and behavioral testing.

This compound Administration

This compound can be administered orally (p.o.) via gavage.

-

Vehicle: Prepare a suspension of this compound in 1% carboxymethylcellulose (CMC) or a similar appropriate vehicle.

-

Dosing: Administer the desired dose (e.g., 1, 3, or 10 mg/kg) once daily. Treatment can be initiated either before or after the 6-OHDA lesion, depending on the study design (neuroprotection vs. neurorestoration).

Behavioral Assessment Protocols

This test assesses the degree of dopamine receptor supersensitivity on the lesioned side.[11]

Materials:

-

Apomorphine (B128758) hydrochloride (Sigma-Aldrich)

-

Saline

-

Rotation test apparatus (e.g., automated rotometer or a circular arena)

Procedure:

-

Habituate the rats to the testing environment for at least 10 minutes.

-

Administer apomorphine (0.5 mg/kg, s.c.).

-

Immediately place the rat in the testing arena.

-

Record the number of full 360° contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations for 60-90 minutes.

-

Calculate the net contralateral rotations (contralateral - ipsilateral). A successful lesion is typically indicated by a rate of >5-7 net contralateral rotations per minute.[12]

This test evaluates forelimb use asymmetry during spontaneous exploratory behavior.

Materials:

-

Transparent glass cylinder (20 cm diameter, 30 cm height)

-

Video recording equipment

Procedure:

-

Place the rat in the cylinder and record its activity for 5-10 minutes.

-

During vertical exploration, the rat will rear up and place its forepaws on the cylinder wall for support.

-

Score the number of independent wall contacts made with the left forepaw, the right forepaw, and both forepaws simultaneously.

-

Calculate the percentage of contralateral (impaired) forelimb use: [(contralateral touches + 0.5 * bilateral touches) / (total touches)] * 100.

This test assesses motor coordination and balance.

Materials:

-

Rotarod apparatus for rats

Procedure:

-

Train the rats on the rotarod at a constant speed (e.g., 4 rpm) for a few sessions before the actual test.

-

For the test, use an accelerating protocol where the speed of the rod gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod for each rat.

-

Conduct multiple trials with an inter-trial interval of at least 15 minutes.

Neurochemical and Histological Analysis Protocols

This procedure is used to quantify the loss of dopaminergic neurons in the substantia nigra.

Materials:

-

Paraformaldehyde (4% in PBS)

-

Sucrose solutions (20% and 30% in PBS)

-

Cryostat or vibrating microtome

-

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody: anti-Tyrosine Hydroxylase (e.g., mouse or rabbit anti-TH)

-

Secondary antibody (biotinylated)

-

Avidin-biotin-peroxidase complex (ABC kit)

-

3,3'-Diaminobenzidine (DAB)

Procedure:

-

Tissue Preparation:

-

Deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Post-fix the brain in 4% paraformaldehyde overnight and then cryoprotect in 30% sucrose.

-

Cut 40 µm coronal sections through the substantia nigra using a cryostat or microtome.

-

-

Staining:

-

Wash sections in PBS.

-

Incubate in blocking solution for 1 hour.

-

Incubate with the primary anti-TH antibody overnight at 4°C.

-

Wash and incubate with the biotinylated secondary antibody for 1-2 hours.

-

Wash and incubate with the ABC reagent for 1 hour.

-

Develop the stain using DAB.

-

-

Quantification:

-

Mount the stained sections on slides.

-

Use stereological methods (e.g., optical fractionator) to count the number of TH-positive neurons in the substantia nigra pars compacta.

-

This method quantifies the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in the striatum.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of methanol, sodium phosphate, citric acid, EDTA, and sodium dodecyl sulfate)

-

Perchloric acid

Procedure:

-

Sample Preparation:

-

Rapidly dissect the striatum from the rat brain on ice.

-

Homogenize the tissue in a known volume of perchloric acid.

-

Centrifuge the homogenate to pellet the protein.

-

-

HPLC Analysis:

-

Inject the supernatant onto the HPLC column.

-

Separate DA, DOPAC, and HVA isocratically.

-

Detect the analytes using an electrochemical detector.

-

-

Quantification:

-

Calculate the concentrations of DA, DOPAC, and HVA by comparing the peak areas to those of known standards.

-

Normalize the data to the weight of the tissue sample.

-

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in the 6-OHDA rat model.

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. DRUG FOCUS: S 18986: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. AMPA receptor potentiators for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the striatal 6-OHDA model of Parkinson's disease in wild type and alpha-synuclein-deleted mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GAP-43 is essential for the neurotrophic effects of BDNF and positive AMPA receptor modulator S18986 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GAP-43 closely interacts with BDNF in hippocampal neurons and is associated with Alzheimer's disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdbneuro.com [mdbneuro.com]

- 12. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

Application Notes and Protocols for LY-503430 Administration in MPTP Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta, inducing a condition in mice that mimics human Parkinson's disease. This makes the MPTP mouse model a valuable tool for studying the pathogenesis of Parkinson's disease and for evaluating potential neuroprotective and neurorestorative therapies. LY-503430 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By potentiating AMPA receptor function, this compound has shown neuroprotective effects in rodent models of Parkinson's disease, reducing brain damage caused by neurotoxins like MPTP and increasing levels of brain-derived neurotrophic factor (BDNF).[2]

These application notes provide a comprehensive guide for the administration of this compound in MPTP-induced mouse models of Parkinson's disease. The following sections detail experimental protocols for disease induction, drug administration, and subsequent behavioral and neurochemical analyses. Representative data is presented in tabular format to guide expected outcomes.

Quantitative Data Summary

The following tables are templates illustrating the expected quantitative outcomes from studies administering this compound to MPTP-treated mice. The data presented are hypothetical and intended for illustrative purposes, based on the known effects of AMPA receptor potentiators in this model.

Table 1: Effect of this compound on Motor Function in MPTP-Treated Mice

| Treatment Group | N | Rotarod Latency to Fall (seconds) | Pole Test (Time to Turn, seconds) | Pole Test (Total Time, seconds) |

| Vehicle + Saline | 10 | 185 ± 15 | 2.5 ± 0.3 | 10.2 ± 1.1 |

| Vehicle + MPTP | 10 | 75 ± 12 | 6.8 ± 0.9 | 25.4 ± 3.2* |

| This compound (1 mg/kg) + MPTP | 10 | 110 ± 14# | 4.9 ± 0.7# | 18.1 ± 2.5# |

| This compound (3 mg/kg) + MPTP | 10 | 145 ± 16# | 3.5 ± 0.5# | 13.5 ± 1.8# |

| This compound (10 mg/kg) + MPTP | 10 | 170 ± 18# | 2.8 ± 0.4# | 11.0 ± 1.3# |

*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + MPTP group. Data are presented as mean ± SEM.

Table 2: Neuroprotective Effect of this compound on Striatal Dopamine and Metabolite Levels in MPTP-Treated Mice

| Treatment Group | N | Striatal Dopamine (ng/mg tissue) | Striatal DOPAC (ng/mg tissue) | Striatal HVA (ng/mg tissue) |

| Vehicle + Saline | 10 | 15.2 ± 1.3 | 2.1 ± 0.2 | 1.5 ± 0.1 |

| Vehicle + MPTP | 10 | 4.8 ± 0.6 | 1.0 ± 0.1 | 0.7 ± 0.1* |

| This compound (1 mg/kg) + MPTP | 10 | 7.1 ± 0.8# | 1.3 ± 0.1# | 0.9 ± 0.1# |

| This compound (3 mg/kg) + MPTP | 10 | 9.9 ± 1.1# | 1.6 ± 0.2# | 1.1 ± 0.1# |

| This compound (10 mg/kg) + MPTP | 10 | 12.5 ± 1.2# | 1.9 ± 0.2# | 1.3 ± 0.1# |

*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + MPTP group. Data are presented as mean ± SEM. DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: Homovanillic acid.

Table 3: Effect of this compound on Tyrosine Hydroxylase (TH)-Positive Neurons in the Substantia Nigra Pars Compacta (SNpc) of MPTP-Treated Mice

| Treatment Group | N | Number of TH-Positive Neurons in SNpc |

| Vehicle + Saline | 10 | 8500 ± 450 |

| Vehicle + MPTP | 10 | 3800 ± 320* |

| This compound (1 mg/kg) + MPTP | 10 | 5100 ± 380# |

| This compound (3 mg/kg) + MPTP | 10 | 6300 ± 410# |

| This compound (10 mg/kg) + MPTP | 10 | 7600 ± 430# |

*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + MPTP group. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: MPTP-Induced Mouse Model of Parkinson's Disease (Sub-acute Regimen)

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP-HCl)

-

Sterile, pyrogen-free 0.9% saline

-

Appropriate personal protective equipment (PPE) for handling neurotoxins

Procedure:

-

Acclimatize mice to the animal facility for at least one week prior to the experiment.

-

Prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 3 mg/mL.

-

Administer MPTP-HCl via intraperitoneal (i.p.) injection at a dose of 30 mg/kg body weight once daily for five consecutive days.

-

A control group of mice should receive i.p. injections of sterile saline of the same volume.

-

Monitor the animals closely for any adverse reactions during and after the injection period.

-

Behavioral testing is typically performed 7-14 days after the final MPTP injection, followed by neurochemical and histological analyses.

Protocol 2: Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Oral gavage needles

Procedure:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to achieve doses of 1, 3, and 10 mg/kg in a 10 mL/kg dosing volume).

-

Administer this compound or vehicle via oral gavage once daily.

-

For neuroprotection studies, begin administration of this compound 30-60 minutes prior to each MPTP injection and continue for a specified period (e.g., throughout the 5-day MPTP regimen and for 7 days thereafter).

-

For neurorestorative studies, begin administration of this compound after the final MPTP injection.

Protocol 3: Behavioral Assessment of Motor Function

A. Rotarod Test:

-

Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.

-

On the test day, place each mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod for each mouse.

-

Perform three trials per mouse with an inter-trial interval of at least 15 minutes.

B. Pole Test:

-

Place the mouse head-up on top of a vertical wooden or metal pole (e.g., 50 cm high, 1 cm diameter) with a roughened surface.

-

Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base (T-total).

-

Perform three trials for each mouse.

Protocol 4: Neurochemical Analysis of Striatal Dopamine and Metabolites

Procedure:

-

At the designated experimental endpoint, euthanize the mice by an approved method.

-

Rapidly dissect the brains on an ice-cold surface.

-

Isolate the striata, weigh them, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.

-

For analysis, homogenize the striatal tissue in an appropriate buffer.

-

Determine the concentrations of dopamine, DOPAC, and HVA using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Protocol 5: Immunohistochemical Analysis of Tyrosine Hydroxylase (TH)-Positive Neurons

Procedure:

-

At the designated experimental endpoint, deeply anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

-

Dissect the brains and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution.

-

Section the brains through the substantia nigra pars compacta (SNpc) using a cryostat.

-

Perform immunohistochemistry using a primary antibody against tyrosine hydroxylase (TH) and an appropriate secondary antibody system.

-

Quantify the number of TH-positive neurons in the SNpc using stereological methods.

Visualizations

Caption: Experimental workflow for this compound administration in an MPTP mouse model.

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

References

Application Notes and Protocols for Assessing LY-503430 Activity Using Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of calcium imaging assays to characterize the activity of LY-503430. It is critical to note that while the initial query suggested this compound is a 5-HT2B receptor antagonist, scientific literature identifies this compound as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1][2][3]. AMPA receptors are ionotropic glutamate (B1630785) receptors crucial for fast excitatory neurotransmission in the central nervous system[4]. Certain AMPA receptor subunit compositions are permeable to calcium ions (Ca²⁺)[5][6]. As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate, which can lead to increased Ca²⁺ influx[7].

This document will therefore focus on the application of calcium imaging to assess the activity of this compound as an AMPA receptor PAM. For completeness and to address the initial query, a section detailing the protocol for a calcium imaging assay to screen for 5-HT2B receptor antagonists is also included.

Part 1: Assessing this compound Activity at AMPA Receptors

Signaling Pathway of AMPA Receptor Modulation by this compound

AMPA receptors are ligand-gated ion channels that, upon binding to glutamate, undergo a conformational change to allow the influx of cations, primarily Na⁺ and in some cases Ca²⁺, leading to neuronal depolarization[4]. This compound, as a positive allosteric modulator, binds to a site on the AMPA receptor distinct from the glutamate binding site. This binding enhances the receptor's function, leading to a greater ion flux in the presence of glutamate[7]. For AMPA receptors containing specific subunits (e.g., GluA2-lacking receptors), this potentiation by this compound will result in an amplified increase in intracellular calcium concentration ([Ca²⁺]i) upon glutamate stimulation.

Experimental Workflow for AMPA Receptor Calcium Imaging Assay

The following diagram outlines the general workflow for assessing the activity of this compound using a calcium imaging assay.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for the characterization of this compound in an AMPA receptor calcium imaging assay.

| Parameter | Agonist (Glutamate) | This compound (in the presence of EC₂₀ Glutamate) |

| EC₅₀ / AC₅₀ | 5 µM | 100 nM |

| Maximal Response (% of control) | 100% | 250% |

| Hill Slope | 1.2 | 1.5 |

EC₅₀ (half maximal effective concentration) for the agonist; AC₅₀ (half maximal activation concentration) for the PAM.

Detailed Experimental Protocol

Objective: To quantify the positive allosteric modulatory effect of this compound on glutamate-induced calcium influx in cells expressing Ca²⁺-permeable AMPA receptors.

Materials:

-

Cell line: HEK293 cells stably expressing Ca²⁺-permeable AMPA receptors (e.g., homomeric GluA1 or heteromeric GluA1/GluA4).

-

Cell culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Calcium indicator dye: Fluo-4 AM or similar.

-

Pluronic F-127.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound.

-

L-Glutamate.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic read capabilities and automated injection (e.g., FLIPR).

Procedure:

-

Cell Plating:

-

One day prior to the assay, seed the HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM in assay buffer. A typical concentration is 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

-

Aspirate the cell culture medium from the wells and wash once with assay buffer.

-

Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Create a dilution series of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

After incubation with the dye, wash the cells twice with assay buffer to remove excess dye.

-

Add the different concentrations of this compound (or vehicle control) to the appropriate wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare a glutamate solution in assay buffer at a concentration that will elicit a submaximal response (e.g., EC₂₀) when added to the wells.

-

Place the microplate into the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence for 10-20 seconds.

-

Program the instrument to automatically inject the glutamate solution into all wells.

-

Continue recording the fluorescence intensity for 60-180 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the vehicle control.

-

Plot the normalized response as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the AC₅₀ and maximal potentiation.

-

Part 2: Assessing a Hypothetical 5-HT2B Receptor Antagonist

While this compound is not a 5-HT2B antagonist, the following section details how one would use a calcium imaging assay to screen for such a compound.

Signaling Pathway of 5-HT2B Receptor and its Antagonism

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that couples to the Gq alpha subunit[8]. Upon activation by its endogenous ligand, serotonin (B10506) (5-HT), the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm, leading to a transient increase in [Ca²⁺]i[9][10]. A 5-HT2B antagonist would block this pathway by preventing serotonin from binding to and activating the receptor.

Detailed Experimental Protocol for a 5-HT2B Antagonist Screen

Objective: To identify and characterize antagonists of the 5-HT2B receptor by measuring their ability to inhibit serotonin-induced intracellular calcium mobilization.

Materials:

-

Cell line: CHO or HEK293 cells stably expressing the human 5-HT2B receptor.

-

Cell culture medium as described previously.

-

Calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer as described previously.

-

Test compounds (potential antagonists).

-

Serotonin (5-HT).

-

Microplates and fluorescence plate reader as described previously.

Procedure:

-

Cell Plating and Dye Loading: Follow steps 1 and 2 from the AMPA receptor protocol.

-

Antagonist Incubation:

-

Prepare a dilution series of the test compounds in assay buffer.

-

After washing the cells to remove excess dye, add the test compounds or vehicle control to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare a solution of serotonin in assay buffer at a concentration that gives a robust, near-maximal response (e.g., EC₈₀).

-

Place the plate in the fluorescence reader and record a baseline.

-

Inject the serotonin solution into the wells.

-

Continue recording the fluorescence to capture the calcium transient.

-

-

Data Analysis:

-

Calculate the ΔF as described previously.

-

Determine the percent inhibition for each concentration of the test compound relative to the control response (serotonin alone).

-

Plot the percent inhibition as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half maximal inhibitory concentration).

-

Conclusion

Calcium imaging is a versatile and powerful tool for studying the activity of ion channels and GPCRs. While this compound is an AMPA receptor positive allosteric modulator and not a 5-HT2B antagonist, this document provides the necessary protocols to assess its activity on its correct target, as well as a framework for screening for antagonists of the 5-HT2B receptor. Accurate identification of a compound's mechanism of action is paramount for the design of relevant and informative pharmacological assays.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Mibampator - Wikipedia [en.wikipedia.org]

- 4. AMPA receptor - Wikipedia [en.wikipedia.org]

- 5. NMDA and AMPA receptors mediate intracellular calcium increase in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of channel block in calcium-permeable AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Synergistic Ca2+ Responses by Gαi- and Gαq-coupled G-protein-coupled Receptors Require a Single PLCβ Isoform That Is Sensitive to Both Gβγ and Gαq - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Behavioral Testing in Mice Treated with LY-503430

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-503430 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, showing promise in preclinical studies for neurodegenerative and psychiatric disorders.[1] This document provides a detailed overview of behavioral testing methodologies relevant to the preclinical assessment of this compound in mouse models. While specific data on this compound in a broad range of behavioral tests are limited in publicly available literature, this guide outlines the protocols for key behavioral assays used to evaluate motor function, anxiety, and depression-like behavior, domains relevant to the potential therapeutic applications of this compound. The primary focus of published preclinical work with this compound has been on rodent models of Parkinson's disease, assessing motor function and neuroprotective effects.

Introduction

This compound acts by potentiating AMPA receptor responses to the neurotransmitter glutamate (B1630785), which is crucial for fast excitatory synaptic transmission in the central nervous system.[1] This mechanism of action suggests its potential to enhance synaptic plasticity, provide neuroprotection, and exert nootropic effects.[1] Preclinical research has primarily investigated its efficacy in models of Parkinson's disease, where it has demonstrated neuroprotective and neurotrophic properties.[1] Behavioral assessments are critical for evaluating the functional outcomes of such a compound. This document details the experimental protocols for motor function tests that have been allured to in studies of this compound, and provides standardized protocols for other key behavioral assays relevant to its potential therapeutic indications, including anxiety and depression.

Signaling Pathway of this compound